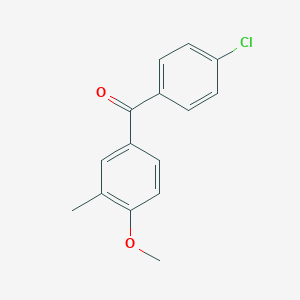

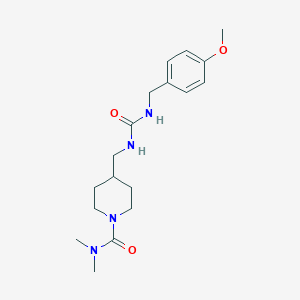

4-(4-Acetylbenzenesulfonamidomethyl)benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthesis and Catalysis

4-Acetylbenzoic acid, a compound related to 4-(4-Acetylbenzenesulfonamidomethyl)benzoic acid, has been studied for its synthesis using various catalysts. For instance, p-methylbenzenesulfonic acid has been used as a catalyst in the preparation of 4-acetory benzoic acid from p-hydroxy benzoic acid and acetic anhydride. This process, influenced by reaction temperature, time, and catalyst amount, achieved a high yield of 91.63% under optimized conditions (Li Qi-ran, 2010).

Molecular Orientation and Stability

The stability of hydrogen bonds in benzoic acid derivatives, including liquid-crystalline benzoic acids like 4-pentylbenzoic acid and 4-hexylbenzoic acid, depends greatly on molecular orientation. Infrared spectroscopy studies have shown that these compounds exhibit nematic phases and a transition from dimeric to monomeric forms at certain temperatures (Takashi Kato et al., 1993).

Pharmacological Action

In historical studies, compounds similar to this compound, such as sulfanilamide derivatives, were noted for their pharmacological action. Observations indicated their role in phagocytosis of bacteria, influencing bacterial capsule formation and exhibiting bacteriostatic effects on certain molds (E. A. Bliss & P. Long, 1937).

Organic Synthesis and Catalysis

Selective C–H bond functionalization of benzoic acid derivatives, including meta-C–H functionalization, is a key area in organic synthesis. The use of a nitrile-based sulfonamide template for meta-C–H olefination of benzoic acid derivatives has been reported, employing molecular oxygen as the terminal oxidant (Shangda Li et al., 2016).

Environmental Applications

Benzoic acid derivatives have been examined for environmental applications, such as water purification. Studies involving near-U.V. illuminated suspensions of TiO2 with benzoic acid derivatives have demonstrated effective oxidation rates of various solutes to carbon dioxide (R. W. Matthews, 1990).

特性

IUPAC Name |

4-[[(4-acetylphenyl)sulfonylamino]methyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO5S/c1-11(18)13-6-8-15(9-7-13)23(21,22)17-10-12-2-4-14(5-3-12)16(19)20/h2-9,17H,10H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VERLOXXTQVEGTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(2-Methoxyphenyl)methyl]sulfanyl}-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B2876855.png)

![7-methyl-4-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2876858.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B2876862.png)

![2-{[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2876867.png)

![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2876868.png)

![5-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2876870.png)

![N'-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-N-[(2-methoxyphenyl)methyl]ethanediamide](/img/structure/B2876871.png)